
2-Hydroxy-3-phenylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-phenylpropanal is an organic compound with the molecular formula C9H10O2. It is also known by its IUPAC name, this compound. This compound is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a phenyl-substituted propanal backbone. It is a versatile intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-phenylpropanal can be synthesized through several methods. One common approach involves the reduction of 2-hydroxy-3-phenylpropenal using suitable reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert atmosphere and at low temperatures to prevent over-reduction .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-hydroxy-3-phenylpropenal using palladium or platinum catalysts. This method offers high yields and selectivity under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-phenylpropanal undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 2-hydroxy-3-phenylpropanol using reducing agents like NaBH4 or LiAlH4.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, inert atmosphere, low temperatures.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst
Major Products Formed:
Oxidation: 2-Hydroxy-3-phenylpropanoic acid.
Reduction: 2-Hydroxy-3-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Hydroxy-3-phenylpropanal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-hydroxy-3-phenylpropanal depends on its specific application. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways. The hydroxyl and aldehyde groups allow it to participate in various biochemical reactions, including oxidation-reduction processes and nucleophilic additions .
Comparison with Similar Compounds
2-Hydroxy-3-phenylpropenal: Similar structure but with a double bond between the second and third carbon atoms.
2-Hydroxy-3-phenylpropanoic acid: The oxidized form of 2-hydroxy-3-phenylpropanal.
2-Hydroxy-3-phenylpropanol: The reduced form of this compound
Uniqueness: this compound is unique due to its dual functional groups (hydroxyl and aldehyde), which allow it to undergo a variety of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful compound in scientific research .
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-hydroxy-3-phenylpropanal |
InChI |
InChI=1S/C9H10O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,7,9,11H,6H2 |
InChI Key |
NGXPBXCMBMHKRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



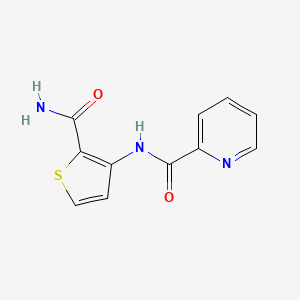
![Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13869383.png)


![7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13869413.png)
![1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine](/img/structure/B13869415.png)
![4-[(4-Propan-2-ylphenyl)methoxy]piperidine](/img/structure/B13869421.png)
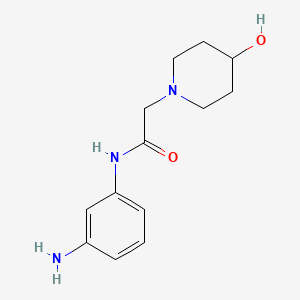
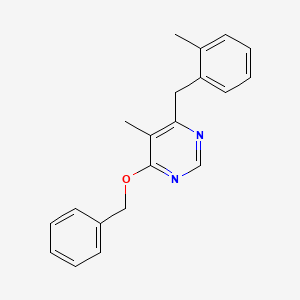
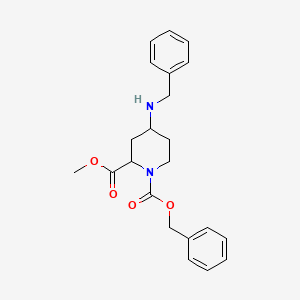
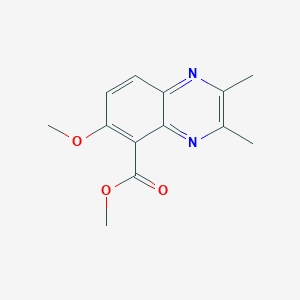
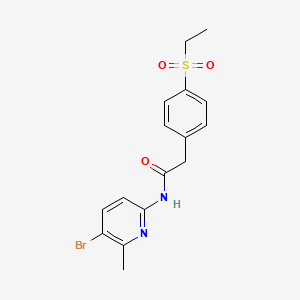
![6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B13869460.png)
